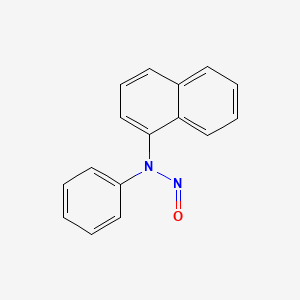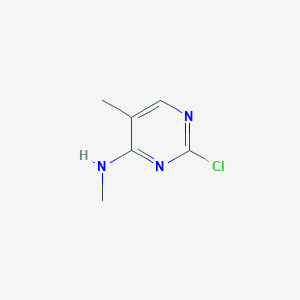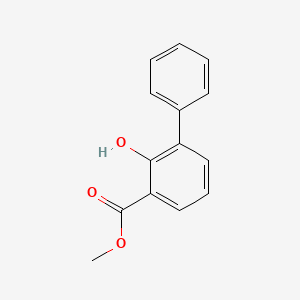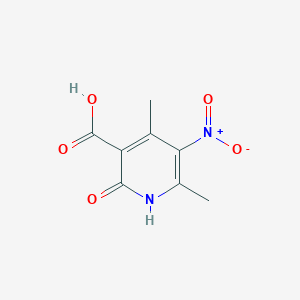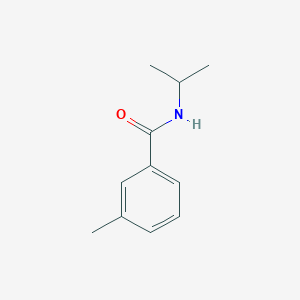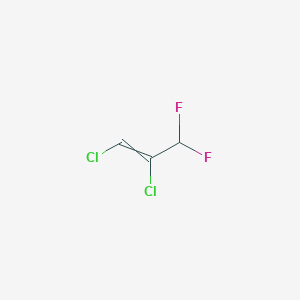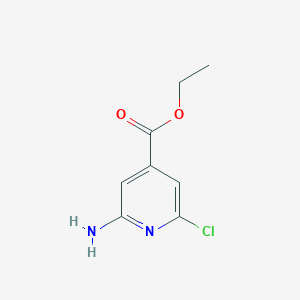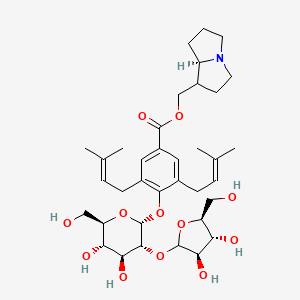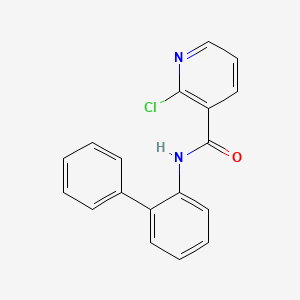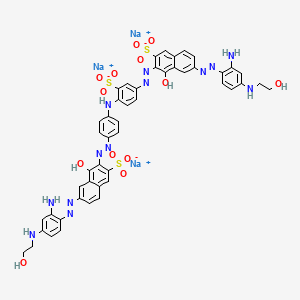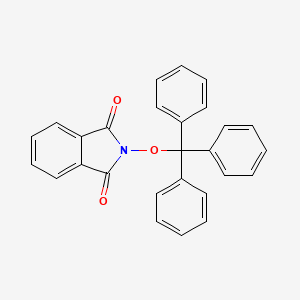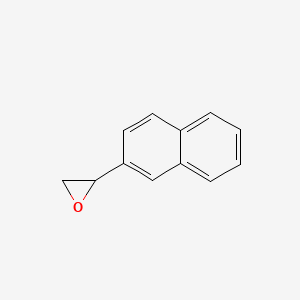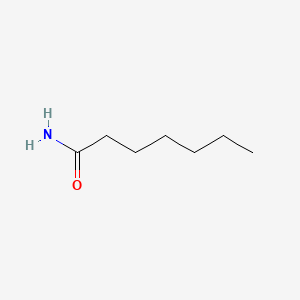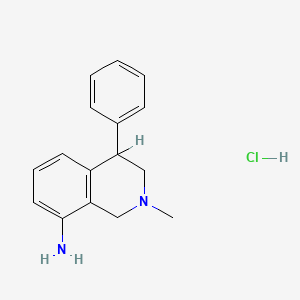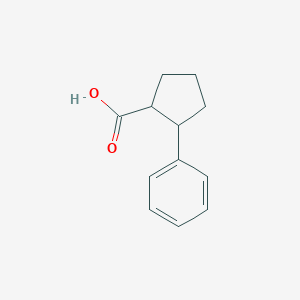
2-Phenylcyclopentane-1-carboxylic acid
概要
説明
2-Phenylcyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C12H14O2 . It is a derivative of cyclopentane and phenyl groups, with a carboxylic acid functional group .
Molecular Structure Analysis
The molecular structure of 2-Phenylcyclopentane-1-carboxylic acid consists of a cyclopentane ring attached to a phenyl group and a carboxylic acid group . The InChI code for this compound is1S/C12H14O2/c13-12(14)11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14) . Physical And Chemical Properties Analysis
2-Phenylcyclopentane-1-carboxylic acid is a solid at room temperature . It has a melting point of 87-88 degrees Celsius . The compound is soluble in water .科学的研究の応用
-
Use in Organic Synthesis, Nanotechnology, and Polymers :
- Application Summary : Carboxylic acids, such as “2-Phenylcyclopentane-1-carboxylic acid”, are versatile organic compounds used in various areas such as organic synthesis, nanotechnology, and polymers . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and in the modification of surfaces of nanoparticles and nanostructures .
- Methods of Application : Carboxylic acids are used in various organic reactions, such as substitution, elimination, oxidation, coupling, etc . In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
-
Use as an Intermediate in Pharmaceutical Industry :
- Application Summary : “2-Phenylcyclopentane-1-carboxylic acid” is used as an intermediate in the synthesis of cough medicines such as Coughlin and Cough Clear .
- Methods of Application : The compound is synthesized from 1-phenyl-1-cyanocyclopentane by heating it to 160-180°C in a sodium hydroxide solution for 5 hours .
- Results or Outcomes : The outcome of this process is the production of “2-Phenylcyclopentane-1-carboxylic acid”, which is then used in the synthesis of the aforementioned cough medicines .
- Use in the Preparation of Peroxides :
- Application Summary : “2-Phenylcyclopentane-1-carboxylic acid” could potentially be used in the preparation of peroxides . This is based on the fact that similar compounds, such as 1-Phenyl-1-cyclopropanecarboxylic acid, have been used in the preparation of peroxides .
- Methods of Application : The compound could potentially be reacted with hydrogen peroxide in the presence of N,N′-dicyclohexylcarbodiimide to form a peroxide .
- Results or Outcomes : The outcome of this process would be the production of a peroxide .
-
Use in the Preparation of Polymers :
- Application Summary : Carboxylic acids, such as “2-Phenylcyclopentane-1-carboxylic acid”, can be used in the area of polymers . They present applications such as monomers, additives, catalysts, etc .
- Methods of Application : The specific methods of application can vary greatly depending on the specific type of polymer being synthesized .
-
- Application Summary : Carboxylic acids, such as “2-Phenylcyclopentane-1-carboxylic acid”, can be used in the medical field . They can be used in the modification of surfaces of nanoparticles and nanostructures .
- Methods of Application : In the medical field, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-phenylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINPEFPDYGSEDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20322716 | |
| Record name | 2-phenylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20322716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylcyclopentane-1-carboxylic acid | |
CAS RN |
7015-25-0 | |
| Record name | 7015-25-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20322716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylcyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



